Cas no 1361523-12-7 (4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile)

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile structure
1361523-12-7 structure
商品名:4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile
CAS番号:1361523-12-7
MF:C14H5Cl5FN
メガワット:383.459602117538
CID:4991184

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile
    • インチ: 1S/C14H5Cl5FN/c15-10-9(11(16)13(18)14(19)12(10)17)8-2-1-7(20)5-6(8)3-4-21/h1-2,5H,3H2
    • InChIKey: WPCDWEBKDANOTG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=C(C(=C(C=1C1C=CC(=CC=1CC#N)F)Cl)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 397
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 23.8

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011010864-1g
4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile
1361523-12-7 97%
1g
1,564.50 USD 2021-07-04
Alichem
A011010864-250mg
4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile
1361523-12-7 97%
250mg
499.20 USD 2021-07-04
Alichem
A011010864-500mg
4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile
1361523-12-7 97%
500mg
823.15 USD 2021-07-04

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile 関連文献

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrileに関する追加情報

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile (CAS No. 1361523-12-7): An Overview

4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile (CAS No. 1361523-12-7) is a complex organic compound with a unique molecular structure and a wide range of potential applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its fluorine and chlorine substituents, which confer specific chemical and biological properties that make it an interesting subject for research and development.

The molecular formula of 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile is C14H5Cl5FNO, and its molecular weight is approximately 407.98 g/mol. The compound consists of a biphenyl core with a fluorine atom at the 4-position and five chlorine atoms at the 2', 3', 4', 5', and 6' positions on the second benzene ring. Additionally, there is a cyano group attached to the second carbon of the first benzene ring.

The unique combination of fluorine and chlorine substituents in 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile imparts several important properties. Fluorine atoms are known for their high electronegativity, which can influence the electronic structure and reactivity of the molecule. Chlorine atoms, on the other hand, can enhance the lipophilicity and stability of the compound, making it suitable for various applications in drug discovery and materials science.

In recent years, there has been growing interest in the study of halogenated biphenyls due to their potential biological activities. Research has shown that compounds with similar structures to 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile can exhibit significant biological effects, including anti-inflammatory, antiviral, and anticancer activities. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain halogenated biphenyl derivatives demonstrated potent inhibitory effects against specific cancer cell lines.

The cyano group in 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile also plays a crucial role in its chemical behavior. Cyano groups are known for their ability to participate in various chemical reactions, such as nucleophilic addition and substitution reactions. This makes the compound a valuable intermediate in synthetic chemistry, particularly in the development of new pharmaceuticals and materials.

In terms of synthesis, 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile can be prepared through a multi-step process involving several key reactions. One common approach involves the reaction of a suitable starting material with fluorinating and chlorinating agents followed by functional group manipulation to introduce the cyano group. The exact synthetic route may vary depending on the availability of starting materials and the desired purity of the final product.

The physical properties of 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile, such as its melting point, boiling point, and solubility, are important considerations for its use in various applications. These properties can be influenced by the presence of halogen substituents and the cyano group. For instance, the high lipophilicity conferred by the chlorine atoms can affect its solubility in different solvents, which is crucial for its use in pharmaceutical formulations.

In terms of safety and handling, it is important to note that while 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile is not classified as a hazardous or controlled substance, proper precautions should be taken during handling to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in a well-ventilated area or fume hood, and following standard laboratory safety protocols.

The potential applications of 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile are diverse and promising. In pharmaceutical research, it can serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its unique chemical structure makes it an attractive candidate for further modification to enhance its biological activity or improve its pharmacological properties.

In materials science, 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile can be used as a building block for the synthesis of advanced materials with tailored properties. For example, its high thermal stability and chemical resistance make it suitable for applications in electronic devices or coatings where durability is essential.

In conclusion, 4-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-acetonitrile (CAS No. 1361523-12-7) is a complex organic compound with significant potential in various fields due to its unique molecular structure and properties. Ongoing research continues to explore its biological activities and synthetic applications, highlighting its importance as a valuable tool for scientific advancement.

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